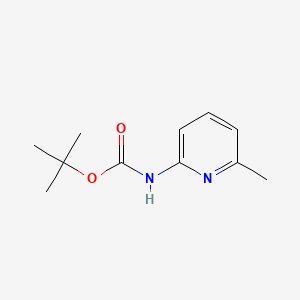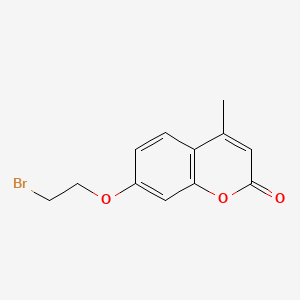
Boc-HomoSec(pMeBzl)-OH
Descripción general
Descripción
Boc-HomoSec(pMeBzl)-OH is a novel synthetic peptide reagent that has been developed for use in the synthesis of peptides and proteins. This reagent is a derivative of the amino acid sequence homoserine lactone, which is an important intermediate in the synthesis of many peptides and proteins. It has been found to be a useful tool for the synthesis of peptides and proteins that are difficult to synthesize using traditional methods. This reagent is also known as Boc-HomoSec-OH and has been used in a variety of applications, including the synthesis of peptides and proteins for use in pharmaceuticals, diagnostics, and research.
Mecanismo De Acción
The mechanism of action of Boc-HomoSec(pMeBzl)-OH is not fully understood. It is believed that the Boc-HomoSec-OH group acts as a peptide bond stabilizer, which helps to maintain the desired peptide or protein structure. Additionally, the Boc-HomoSec-OH group is believed to increase the solubility of the peptide or protein, which makes it easier to handle and use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to be effective in the synthesis of peptides and proteins for use in pharmaceuticals, diagnostics, and research. Additionally, it has been found to be a useful tool for the synthesis of peptides and proteins that are difficult to synthesize using traditional methods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-HomoSec(pMeBzl)-OH in laboratory experiments include its ability to increase the solubility of peptides and proteins, its ability to act as a peptide bond stabilizer, and its ability to be used in the synthesis of peptides and proteins that are difficult to synthesize using traditional methods. The limitations of using this reagent include its limited availability and its potential for toxicity.
Direcciones Futuras
For the use of Boc-HomoSec(pMeBzl)-OH include the development of more efficient synthesis methods, the exploration of its potential to be used in the synthesis of peptides and proteins with novel properties, and the exploration of its potential to be used in the synthesis of peptides and proteins with therapeutic effects. Additionally, future research could explore the potential of this reagent to be used in the synthesis of peptides and proteins with improved stability and solubility. Finally, future research could explore the potential of this reagent to be used in the synthesis of peptides and proteins with improved delivery systems.
Aplicaciones Científicas De Investigación
Boc-HomoSec(pMeBzl)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins for use in pharmaceuticals, diagnostics, and research. It has been used in the development of peptide-based drugs, as well as in the synthesis of peptide-based vaccines. Additionally, it has been used in the synthesis of peptide-based enzymes and in the development of peptide-based diagnostics.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSPTQWQDAMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)



![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

